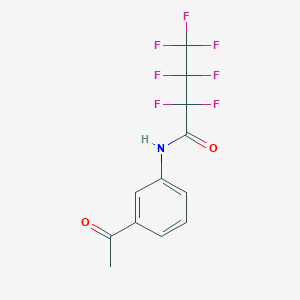

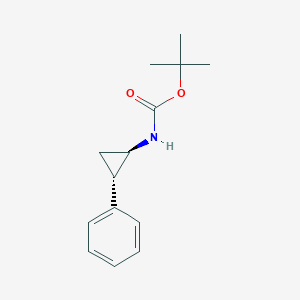

N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide, also known as HFB, is a fluorinated amide compound. It is a versatile chemical compound with a wide range of applications in scientific research and industrial processes. HFB is a colorless, odorless, and non-toxic compound, and it is stable under normal laboratory conditions. It has a high boiling point and is soluble in most organic solvents. HFB is a useful synthetic intermediate for the preparation of various organic compounds and is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Applications De Recherche Scientifique

Extraction and Synthesis Methodologies

- Extraction of UO2 2+ from Nitric Acid Media : A study by Lei & Cao (2017) explored using a related compound, N,N-di(2-ethylhexyl)-2,2,3,3,4,4,4-heptafluorobutanamide (DEHFBA), for the extraction of UO2 2+ from nitric acid media, demonstrating its superior irradiation stability and extraction performance compared to other extractants (Lei & Cao, 2017).

Antitumor Activities

- Novel Antitumor Agents : Khalifa et al. (2020) synthesized 2-aminothiophene derivatives using Gewald methodology, which showed significant antitumor activities against hepatocellular carcinoma (HEPG-2) and mammary gland breast cancer (MCF-7) cell lines (Khalifa & Algothami, 2020).

Antimicrobial and Antifungal Activities

- Antimicrobial Properties : Baranovskyi et al. (2018) developed arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment through copper catalytic anionarylation, which exhibited antibacterial and antifungal activities (Baranovskyi et al., 2018).

Insecticidal Activities

- Resistance-Breaking Insecticides : Research by Richoux et al. (2021) on N-aryl amide derivatives, including compounds structurally similar to N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide, revealed potent toxicity against Aedes aegypti mosquitoes, showcasing their potential as resistance-breaking, spatially acting insecticides (Richoux et al., 2021).

Structural and Molecular Studies

- Crystal Structure and Surface Analyses : A study by Polo-Cuadrado et al. (2021) on a structurally related compound, N-(4-acetylphenyl)quinoline-3-carboxamide, provided in-depth structural analysis using spectral characterization and single crystal X-ray diffraction, contributing to the understanding of molecular interactions and properties (Polo-Cuadrado et al., 2021).

Mécanisme D'action

Target of Action

The primary targets of N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide It is known that similar compounds interact with various proteins and enzymes in the body

Mode of Action

The exact mode of action of N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide It is likely that it interacts with its targets through a combination of polar, hydrophobic, and π-π interactions . These interactions can lead to changes in the conformation or activity of the target proteins or enzymes, thereby influencing cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide Similar compounds have been found to influence various biological pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these changes can include alterations in cell growth, differentiation, and survival.

Pharmacokinetics

The pharmacokinetic properties of N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide Similar compounds are known to have good bioavailability and are able to cross biological membranes . These properties can influence the compound’s effectiveness and potential side effects.

Result of Action

The molecular and cellular effects of N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interactions with its targets and its influence on biochemical pathways.

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F7NO2/c1-6(21)7-3-2-4-8(5-7)20-9(22)10(13,14)11(15,16)12(17,18)19/h2-5H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHSBSJPCDNOLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2604373.png)

![(1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2604374.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2604375.png)

![5-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2604384.png)

![3-[(2,4-Dibromophenyl)amino]propanoic acid](/img/structure/B2604386.png)

![2-[4-(2-Oxopyrrolidin-1-yl)benzenesulfonamido]acetic acid](/img/structure/B2604388.png)

![2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid](/img/structure/B2604390.png)